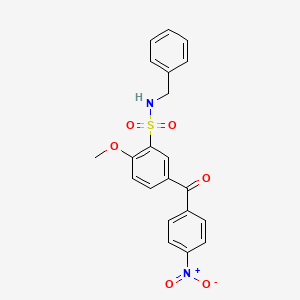![molecular formula C16H16N4O4S B5129980 N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique properties and has been the subject of several research studies in recent years.
Mechanism of Action
The mechanism of action of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body. This compound has also been shown to inhibit the growth of cancer cells and reduce the activity of certain microbial strains.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide in lab experiments include its unique properties, such as its antimicrobial and antitumor activity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Conclusion:
In conclusion, N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising option for researchers. However, further research is needed to fully understand its mechanism of action and its effects on different cell types.
Synthesis Methods
The synthesis of N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of triethylamine. The resulting compound is then reacted with thiosemicarbazide and furfural to obtain the final product. This synthesis method has been optimized by several researchers to improve the yield and purity of the compound.
Scientific Research Applications
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15(14-2-1-11-24-14)17-16(25)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGWAKKIBBTYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
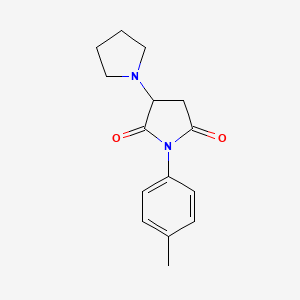
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
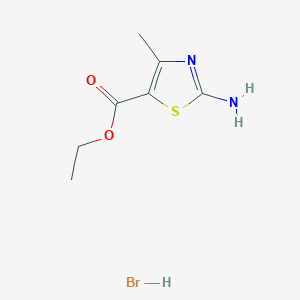
![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
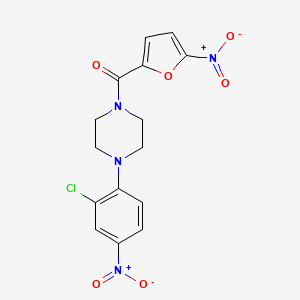
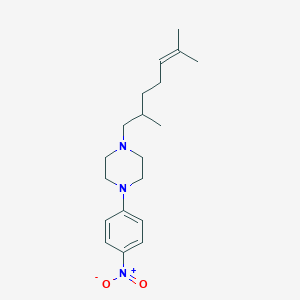
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
